3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde
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Overview
Description
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde typically involves multiple steps:
Etherification: The formation of an ether bond between the benzaldehyde and the 3,4-dichlorobenzyl group.
Methoxylation: The addition of a methoxy group to the benzaldehyde ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, etherification, and methoxylation reactions under controlled conditions to ensure high yield and purity. These methods often utilize specialized equipment and reagents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloroaniline
- 3,4-Dichlorobenzyl bromide
- 4-(Bromomethyl)-1,2-dichlorobenzene
Uniqueness
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde is unique due to its specific combination of bromine, chlorine, and methoxy functional groups attached to a benzaldehyde core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C15H11BrCl2O3
- Molar Mass : 390.06 g/mol
- Boiling Point : Approximately 476.7 °C
- Density : 1.560 g/cm³
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to bind effectively to various enzymes and receptors involved in cellular signaling pathways. This interaction can lead to either the inhibition or activation of biological processes, depending on the target.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular:
- Case Study : A study demonstrated that derivatives of bromophenol compounds showed promise in inhibiting the proliferation of leukemia K562 cells. These compounds induced apoptosis without affecting cell cycle distribution, suggesting a targeted mechanism of action against cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Research Findings : In vitro studies have shown that certain derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine has been linked to enhanced antibacterial efficacy .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
3-Bromo-4-chloroaniline | Anticancer | Inhibition of cell proliferation |
3,4-Dichlorobenzyl bromide | Antimicrobial | Disruption of bacterial cell wall synthesis |
3-Bromo-5-methoxybenzaldehyde | Antioxidant | Scavenging free radicals |
Research Applications
The potential applications of this compound extend beyond basic research:
- Medicinal Chemistry : It serves as a precursor for synthesizing novel therapeutic agents aimed at treating various diseases.
- Pharmacology : Its unique structure allows for the exploration of new drug formulations targeting specific diseases.
- Environmental Studies : Investigated for its role in bioremediation processes due to its reactivity with environmental pollutants.
Properties
IUPAC Name |
3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O3/c1-20-14-6-10(7-19)4-11(16)15(14)21-8-9-2-3-12(17)13(18)5-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRZYTZCDMGCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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